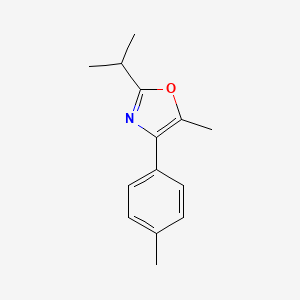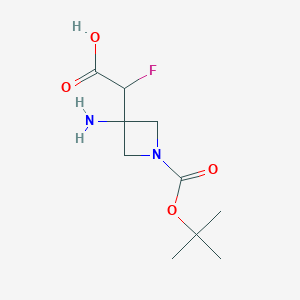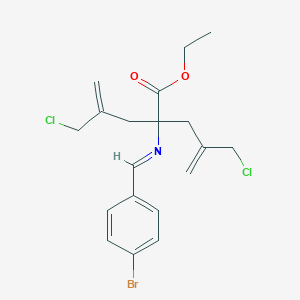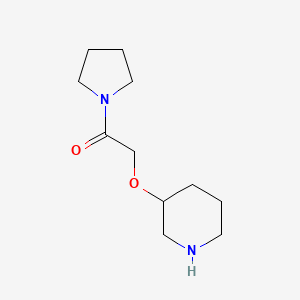
2-Bromo-5-fluoro-3-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of benzoic acid derivatives. For instance, starting from 2-bromo-3-fluorobenzoic acid, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-3-iodobenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-3-iodobenzoic acid in chemical reactions involves the reactivity of its halogen atoms and carboxylic acid group. The halogens can participate in electrophilic aromatic substitution, while the carboxylic acid group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-iodobenzoic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-5-iodobenzoic acid: Similar structure but with different positioning of the halogen atoms.
Uniqueness
2-Bromo-5-fluoro-3-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in the synthesis of complex molecules and materials .
Propiedades
Fórmula molecular |
C7H3BrFIO2 |
|---|---|
Peso molecular |
344.90 g/mol |
Nombre IUPAC |
2-bromo-5-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) |
Clave InChI |
LWNPAMKVGOGRMR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)Br)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




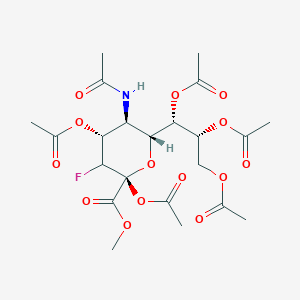
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
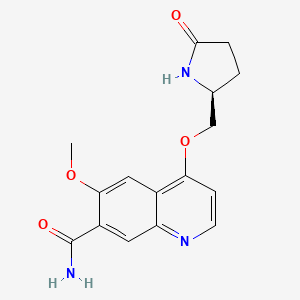
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)

![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
